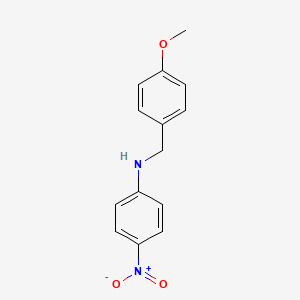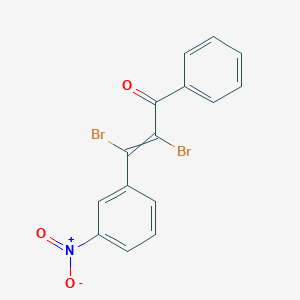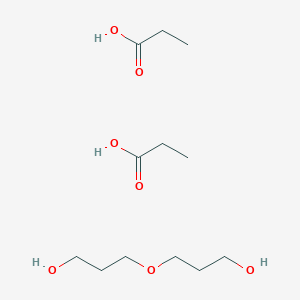![molecular formula C11H12N2OS2 B12547396 2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole CAS No. 143392-70-5](/img/structure/B12547396.png)
2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a thiomorpholine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-aminophenol with thiomorpholine and sulfur-containing reagents. One common method includes the use of 2-aminophenol as a precursor, which undergoes cyclization with thiomorpholine and sulfur reagents under specific conditions . The reaction is often catalyzed by metal catalysts or nanocatalysts to improve yield and efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole: Unique due to its combination of a benzoxazole ring and a thiomorpholine moiety.
2-thio-containing pyrimidines: Similar in that they also contain sulfur atoms and exhibit diverse biological activities.
2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide: Another compound with a thiomorpholine moiety, used in different research applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazole ring with a thiomorpholine moiety makes it a versatile compound for various applications .
Propiedades
Número CAS |
143392-70-5 |
|---|---|
Fórmula molecular |
C11H12N2OS2 |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
2-thiomorpholin-4-ylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C11H12N2OS2/c1-2-4-10-9(3-1)12-11(14-10)16-13-5-7-15-8-6-13/h1-4H,5-8H2 |
Clave InChI |
FMGXBRKDMFDJHM-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1SC2=NC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


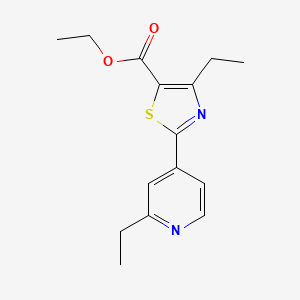
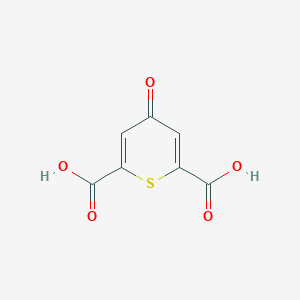


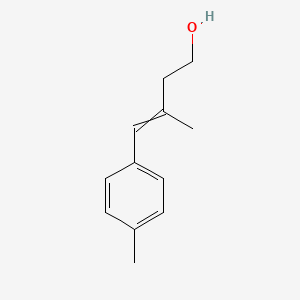

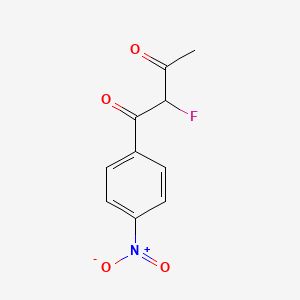
![3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12547376.png)

![1,2-Ethanediamine, N,N-diethyl-N'-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12547388.png)
